benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Overview
Description
Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate is a chemical compound that has attracted attention due to its relevance in organic synthesis and potential applications in various fields. The compound serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate involves several approaches, including the reaction of β-nitroacetates with benzyl isocyanoacetate for regiochemical control over the pyrrole ring substitution pattern (Ono et al., 1994). Additionally, base-catalyzed condensation of benzyl isocyanoacetate with α-acetoxynitro compounds or nitroalkenes in refluxing tetrahydrofuran has been reported to yield benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids in excellent yields, indicating their importance as intermediates in porphyrin synthesis (Lash et al., 1994).
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 1-benzyl-2-hydroxy-5-methyl-3-oxo-2-phenacyl-2,3-dihydropyrrole-4-carboxylate, has been elucidated through X-ray analysis, which provides insights into the structural aspects of benzyl dihydropyrrole carboxylates (Aliev et al., 1995).
Chemical Reactions and Properties
Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including regioselective synthesis from benzyl isocyanoacetate and transformations leading to fluorescent and functionalized derivatives through intramolecular azo coupling (Galenko et al., 2016). These reactions are crucial for the development of novel compounds with potential applications in materials science and pharmacology.
Physical Properties Analysis
The physical properties of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate derivatives, such as melting points, solubility, and crystalline forms, can be inferred from studies on similar compounds. For example, the crystal structure of pyromellitic acid dihydrate provides insights into hydrogen bonding and molecular packing, which are relevant for understanding the solid-state properties of benzyl dihydropyrrole carboxylates (Takusagawa et al., 1971).
Scientific Research Applications
Synthesis of Pyrroles
Pyrroles synthesized from benzyl isocyanoacetate, closely related to benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, are important intermediates in the synthesis of porphyrins and related compounds (Lash et al., 1994).
Analgesic and Anti-inflammatory Properties
Derivatives such as 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid exhibit potential as analgesic agents in humans, showing both analgesic and anti-inflammatory properties (Muchowski et al., 1985).
Synthesis of Functionalized Pyrroles
Benzoyl chlorides can be used to synthesize functionalized 2,5-dihydro-1H-pyrroles, which are confirmed by single-crystal X-ray diffraction studies (Yavari et al., 2008).
Pharmaceutical Applications
Compounds like 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids are studied for their analgesic, antiinflammatory, and neuropsychobehavioral effects (Massa et al., 1989).
Crystal Structure Analysis
The crystal structure of related compounds like ethyl 1-benzyl-2-hydroxy-5-methyl-3-oxo-2-phenacyl-2,3-dihydropyrrole-4-carboxylate has been confirmed through synthesis and X-ray analysis (Aliev et al., 1995).
Precursors in Synthesis
Certain derivatives serve as precursors in the synthesis of complex compounds like pyoluteorin type compounds (Effenberger et al., 1987).
Microwave-Accelerated Synthesis
Microwave energy has been employed to accelerate the synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate, enhancing yield and purity (Regourd et al., 2006).
Calcium Channel Activator
Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) represents a new class of calcium channel activator, showing higher efficacy than previous compounds (Baxter et al., 1993).
Safety and Hazards
Mechanism of Action
Target of Action
It is used in the synthesis of pharmaceutical products including inhibitors , suggesting that it may interact with various enzymes or receptors in the body.
Mode of Action
It is known to be used in the synthesis of novel series of pyrrolotriazine, acting as a pan-Aurora kinase inhibitors . This suggests that it might inhibit the activity of Aurora kinases, a family of enzymes involved in the regulation of cell division.
Biochemical Pathways
Given its potential role as a pan-aurora kinase inhibitor , it may affect pathways related to cell division and proliferation.
Result of Action
Its potential role as a pan-aurora kinase inhibitor suggests that it may inhibit cell division and proliferation.
properties
IUPAC Name |
benzyl 2,5-dihydropyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-7H,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKKIFJNZPNVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349189 | |
Record name | Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate | |
CAS RN |
31970-04-4 | |
Record name | Benzyl 3-pyrroline-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31970-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, phenylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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